3-Aminobicyclo[3.3.1]nonan-9-ol
Description
Overview of Bridged Bicyclic Architectures in Organic Chemistry
Bicyclic molecules, characterized by two joined rings, are prevalent in organic chemistry and are found in many biologically significant compounds. wikipedia.org These structures can be categorized based on how the rings are joined: spiro, fused, and bridged systems. In spiro compounds, the two rings share a single atom. wikipedia.org Fused bicyclic compounds have two rings that share two adjacent atoms, meaning the bridgehead atoms are directly connected. wikipedia.org
Bridged bicyclic compounds are a distinct class where the two rings share three or more atoms. This arrangement separates the two bridgehead atoms by a "bridge" containing at least one atom. wikipedia.org A well-known example is norbornane, or bicyclo[2.2.1]heptane, which can be visualized as two cyclopentane (B165970) rings sharing three of their five carbon atoms. wikipedia.org The nomenclature for these bridged systems is unique, based on the lengths of the bridges and the total number of carbons in the bicyclic framework. masterorganicchemistry.com
Significance of the Bicyclo[3.3.1]nonane Framework in Conformational and Synthetic Studies
The bicyclo[3.3.1]nonane framework is of particular interest to chemists due to its unique conformational properties. Unlike some other bicyclic systems, bicyclo[3.3.1]nonanes can exist in three primary conformations: a twin chair, a boat-chair, and a twisted twin boat. rsc.org The stability and reactivity of these molecules are highly dependent on their conformation. rsc.orgoregonstate.edu This makes them excellent models for studying the relationship between molecular structure and chemical behavior.
The synthesis of bicyclo[3.3.1]nonane derivatives has been an active area of research. rsc.orgichem.md Various synthetic routes have been developed, often involving cyclization reactions. ichem.md For instance, domino Michael-aldol annulations of cycloalkane-1,3-diones with enals provide a pathway to functionalized bicyclo[3.3.1]nonane systems. rsc.org The versatility of this framework allows for the introduction of various functional groups, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net
Introduction to 3-Aminobicyclo[3.3.1]nonan-9-ol as a Representative Bicyclic Amino Alcohol
Within the diverse family of bicyclo[3.3.1]nonane derivatives, this compound stands out as a key representative of bicyclic amino alcohols. This compound incorporates both an amino group and a hydroxyl group onto the rigid bicyclic scaffold. The presence of these two functional groups in a well-defined spatial arrangement makes it a valuable building block in organic synthesis.
The specific positioning of the amino and hydroxyl groups on the bicyclo[3.3.1]nonane framework can lead to interesting intramolecular interactions and unique chemical reactivity. The study of such molecules provides deeper insights into the stereochemical and electronic effects that govern the properties of complex organic structures.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C9H17NO |
| Molecular Weight | 155.24 g/mol |
| CAS Number | 1177348-27-4 |
| InChIKey | UZLFCMZBFKPCLW-UHFFFAOYSA-N |
This data is compiled from various chemical suppliers and databases. shachemlin.combldpharm.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-aminobicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C9H17NO/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-9,11H,1-5,10H2 |
InChI Key |
UZLFCMZBFKPCLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)C2O)N |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 3 Aminobicyclo 3.3.1 Nonan 9 Ol Derivatives
Advanced Spectroscopic Characterization
Spectroscopic methods are indispensable tools for elucidating the complex three-dimensional structures of bicyclo[3.3.1]nonane derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide detailed information about the connectivity, stereochemistry, and conformational dynamics of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For 3-aminobicyclo[3.3.1]nonan-9-ol derivatives, ¹H and ¹³C NMR, along with two-dimensional (2D) experiments like COSY, HSQC, and HMBC, are crucial for assigning the signals of each proton and carbon atom. nih.govnih.gov These assignments, in turn, provide insights into the molecule's conformation.
The chemical shifts and coupling constants of the protons in the bicyclo[3.3.1]nonane skeleton are particularly sensitive to their spatial orientation. For instance, the coupling constants between protons on adjacent carbons can help determine the dihedral angles and thus distinguish between chair and boat conformations of the cyclohexane (B81311) rings. 2D NOESY experiments can reveal through-space interactions between protons, providing further evidence for specific conformations.
A comprehensive analysis of the ¹H and ¹³C NMR data for various C-6 and C-9 substituted 3-azabicyclo[3.3.1]nonanes has demonstrated the significant impact of the position and stereochemistry of substituents on the chemical shifts. nih.gov For example, the chemical shifts of the bridgehead carbons and the protons attached to them can vary depending on whether the substituent is in an axial or equatorial position.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Bicyclo[3.3.1]nonane Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Bridgehead (C1, C5) | 1.5 - 2.5 | 30 - 40 |
| Methylene (B1212753) (C2, C4, C6, C8) | 1.2 - 2.0 | 20 - 35 |
| Methylene (C7) | 1.2 - 2.0 | 20 - 35 |
| Methine (C3-H) | 2.5 - 3.5 | 45 - 60 |
| Methine (C9-H) | 3.5 - 4.5 | 65 - 80 |
Note: These are general ranges and can vary significantly based on substitution and solvent.
Vibrational Spectroscopy (IR, Raman)
In the context of this compound, IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the O-H (hydroxyl) and N-H (amino) groups. The O-H stretching band typically appears as a broad absorption in the region of 3200-3600 cm⁻¹, while the N-H stretching of a primary amine gives rise to two bands in the 3300-3500 cm⁻¹ region. The C-N and C-O stretching vibrations are also observable in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy, on the other hand, is particularly sensitive to non-polar bonds and can provide information about the carbon skeleton of the bicyclo[3.3.1]nonane framework. oatext.com The symmetric stretching vibrations of the C-C bonds in the ring system can be observed, and their frequencies can be influenced by the conformation of the molecule. By combining IR and Raman data, a more complete picture of the vibrational properties of this compound can be obtained. nih.govnepjol.info
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| N-H | Stretching | 3300-3500 (two bands) |
| C-H | Stretching | 2850-3000 |
| C-O | Stretching | 1000-1200 |
| C-N | Stretching | 1000-1200 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgwordpress.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles.
For this compound and its derivatives, X-ray crystallography provides unambiguous evidence for their conformational preferences in the solid state. nih.gov Studies on various bicyclo[3.3.1]nonane derivatives have revealed that they can adopt different conformations, including the preferred double chair, as well as boat-chair and even twist-boat forms, depending on the substitution pattern. rsc.orgpsu.eduresearchgate.net
For example, the crystal structure of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a chair-boat conformation, while its reduction product, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane, adopted a chair-chair conformation in the solid state. nih.gov The structure of endo-3,endo-7-bis(2-hydroxypropan-2-yl)bicyclo[3.3.1]nonane was found to exist in a flattened twin twist-boat conformation. psu.edu These studies highlight the subtle interplay of steric and electronic effects in determining the solid-state conformation. The presence of substituents at the 3- and 7-positions has a particularly strong influence on the conformational preference. vu.lt
Conformational Preferences and Dynamics of Bicyclo[3.3.1]nonane Systems
The bicyclo[3.3.1]nonane ring system is conformationally flexible and can exist in several forms, with the chair-chair and boat-chair conformations being the most significant. oregonstate.edu The relative stability of these conformations is influenced by a variety of factors, including steric interactions and the electronic nature of substituents.
Chair-Chair and Boat-Chair Conformations
The bicyclo[3.3.1]nonane framework can theoretically exist in three conformations: chair-chair (CC), boat-chair (BC), and boat-boat (BB). vu.lt The double chair conformation is generally the most stable for the unsubstituted parent compound. oregonstate.edu However, the introduction of bulky substituents can favor the boat-chair conformation to alleviate steric strain. vu.ltrsc.org
In the chair-chair conformation, both six-membered rings adopt a chair form. This conformation can be flattened or puckered depending on the substituents. The boat-chair conformation involves one ring in a chair form and the other in a boat form. rsc.org The energy difference between the chair-chair and boat-chair conformers is often small, and in some cases, both conformations can coexist in equilibrium. researchgate.net
Influence of Amino and Hydroxyl Substituents on Conformation
The presence of amino and hydroxyl groups on the bicyclo[3.3.1]nonane skeleton can significantly influence its conformational preferences through both steric and electronic effects. nih.gov Intramolecular hydrogen bonding between the amino and hydroxyl groups can play a crucial role in stabilizing a particular conformation.
For instance, in this compound, an intramolecular hydrogen bond between the 3-amino group and the 9-hydroxyl group could potentially stabilize a specific conformation, likely a chair-chair or a distorted boat-chair form, by bringing these two functional groups into close proximity. The stereochemistry of the amino and hydroxyl groups (i.e., whether they are in endo or exo positions) will be a critical determinant of the feasibility and strength of such an interaction. Theoretical calculations and experimental studies, such as variable-temperature NMR, can provide further insights into the energetic landscape of the different possible conformations and the role of intramolecular hydrogen bonding. nih.gov
Conformational Isomerism and Interconversion Barriers
The bicyclo[3.3.1]nonane skeleton, which forms the core of this compound, can theoretically exist in several conformations, most notably the twin-chair (CC), boat-chair (BC), and boat-boat (BB) forms. a2bchem.com For the unsubstituted bicyclo[3.3.1]nonane, the twin-chair conformation is the most stable. However, the introduction of substituents can significantly alter the conformational preference. vu.lt
The primary equilibrium of interest is between the twin-chair (CC) and the chair-boat (CB) conformers. vu.lt In the CC form of an unsubstituted or symmetrically substituted bicyclo[3.3.1]nonane, both six-membered rings adopt a chair geometry. The CB form consists of one ring in a chair conformation and the other in a boat conformation. The introduction of bulky substituents at the endo positions of C3 and C7 can lead to significant steric repulsion, often favoring the CB conformation to alleviate this strain. a2bchem.com
In the case of this compound, the orientation of the amino group at the C3 position and the hydroxyl group at the C9 bridge is critical. A crucial stabilizing factor can be the formation of an intramolecular hydrogen bond between the C3-amino group (the hydrogen bond acceptor) and the C9-hydroxyl group (the hydrogen bond donor). rsc.org This interaction would likely favor a conformation that brings these two groups into close proximity, potentially influencing the stability of the CB conformer over the CC form.
Computational and Theoretical Chemistry Studies
Computational chemistry serves as a powerful tool for investigating the conformational landscapes of complex molecules like this compound derivatives, where experimental characterization can be challenging.
Molecular Mechanics (MMX) Simulations
Molecular Mechanics (MMX) force fields are frequently employed as an initial step in the conformational analysis of bicyclo[3.3.1]nonane systems. researchgate.net These methods provide a rapid way to explore the potential energy surface and identify low-energy conformers. For derivatives of this compound, MMX simulations can be used to generate initial geometries for the various possible conformers (e.g., twin-chair, boat-chair) and their stereoisomers (e.g., endo/exo orientation of the amino group). While MMX is useful for a broad conformational search, it is generally less accurate than higher-level methods for determining precise energy differences and barriers, especially in systems where electronic effects like hydrogen bonding are significant. researchgate.net
Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Energy Landscapes
To obtain a more accurate understanding of the conformational preferences, ab initio and Density Functional Theory (DFT) calculations are widely utilized. nih.gov These first-principles methods provide reliable data on the relative energies of different conformers and the transition states that connect them. nih.govresearchgate.net
Studies on analogous bicyclic systems, such as bicyclo[3.3.1]nonan-9-one, have established the small energy difference between the twin-chair (CC) and boat-chair (BC) conformations. nih.gov DFT calculations have shown that for many bicyclo[3.3.1]nonane derivatives, the CC form is the global minimum, but the BC conformer is only slightly higher in energy, suggesting that both may be populated at room temperature. nih.govresearchgate.net
For bicyclo[3.3.1]nonan-9-one, the calculated free energy difference (ΔG) between the CC and BC conformers is approximately 1 kcal/mol. nih.gov This small energy gap indicates a dynamic equilibrium between the two forms.
| Method | Conformer | Relative Free Energy (ΔG) (kcal/mol) | Interconversion Barrier (ΔG‡) (kcal/mol) |
|---|---|---|---|
| DFT | Twin-Chair (CC) | 0.0 | ~6.0 |
| Boat-Chair (BC) | ~1.0 |
In the specific case of this compound, DFT calculations would be essential to quantify the energetic impact of the intramolecular hydrogen bond between the amino and hydroxyl groups, which could potentially reverse the stability order, making a BC-like conformation more favorable than the CC form.
Prediction of Spectroscopic Parameters
A significant application of DFT calculations is the prediction of spectroscopic parameters, particularly NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each atom in a given conformation, it is possible to predict the corresponding 1H and 13C NMR spectra. nih.gov
Chemical Reactivity and Mechanistic Pathways of 3 Aminobicyclo 3.3.1 Nonan 9 Ol
Reactions at the Amino Function
The primary amino group is a versatile nucleophile and a site for a variety of chemical transformations, including deamination, nitrosation, and derivatization.
Deamination of primary amines, typically initiated by diazotization with nitrous acid, leads to the formation of a highly unstable diazonium salt. This intermediate readily loses molecular nitrogen (N₂) to generate a carbocation. In the case of bicyclic systems like 3-aminobicyclo[3.3.1]nonan-9-ol, the resulting carbocation is prone to complex rearrangements, including transannular interactions and ring expansions, to achieve a more stable configuration.
While specific studies on the deamination of this compound are not extensively documented, research on analogous compounds provides insight into the probable reaction pathways. For instance, the deamination of endo-7-aminomethylbicyclo[3.3.1]nonan-3-ols results in products formed from elimination and significant transannular interactions. dss.go.th The diazotization of these related amino alcohols in aqueous acetic acid led to a mixture of products, including those resulting from ring expansion to a bicyclo[4.3.1]decene system. dss.go.th Another relevant example is the reaction of bicyclo[2.2.2]oct-2-ylcarbinylamine with nitrous acid, which yields a mixture of rearranged alcohols, including bicyclo[3.2.2]nonan-2-ol, bicyclo[3.2.2]nonan-3-ol, and bicyclo[3.3.1]nonan-2-ol, highlighting the prevalence of ring expansion in these systems. researchgate.net
Based on these precedents, the deamination of this compound would be expected to produce a complex mixture of products arising from:
Direct Substitution: Trapping of the C-3 carbocation by water to yield the corresponding diol.
Elimination: Loss of a proton from an adjacent carbon to form an alkene, such as bicyclo[3.3.1]non-2-en-9-ol.
Transannular Hydride Shifts: Migration of a hydride from a spatially proximate position (e.g., C-7) to the carbocation, leading to a new cationic intermediate and subsequent rearranged products.
Ring Expansion/Contraction: Skeletal rearrangements to form alternative bicyclic or even tricyclic systems to relieve ring strain.
Nitrosation is the initial and rate-determining step in deamination reactions. It involves the reaction of the primary amino group with a source of the nitrosonium ion (NO⁺), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. This process converts the amino group into a diazonium group (-N₂⁺).
The diazotization of primary amines in bicyclic systems is a well-established method for generating carbocations for mechanistic studies. dss.go.thresearchgate.net The reaction of this compound with nitrous acid would form the intermediate 9-hydroxybicyclo[3.3.1]nonan-3-diazonium salt. Due to the inherent instability of aliphatic diazonium salts, this intermediate would rapidly decompose, extruding nitrogen gas and forming the corresponding carbocation at the C-3 position, which then undergoes the reactions described in the deamination section. dss.go.th
The nucleophilic character of the primary amino group allows for straightforward derivatization to form stable amides and carbamates. These reactions are fundamental in organic synthesis and medicinal chemistry for modifying a molecule's physicochemical properties.
Amide Formation: Amides can be readily synthesized by reacting the amino group with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (often activated with a coupling agent). Another powerful method is the Ritter reaction, where a tertiary alcohol reacts with a nitrile in the presence of a strong acid. lookchem.com A study on a related tetramethyl-substituted bicyclo[3.3.1]nonan-3-ol demonstrated that reaction with trimethylsilyl (B98337) cyanide and sulfuric acid selectively produced the corresponding N-formylamino derivative, a type of amide. lookchem.com
Carbamate (B1207046) Formation: Carbamates are typically prepared by reacting the amine with a chloroformate ester (e.g., ethyl chloroformate) or by a two-step procedure involving an activated carbonate. nih.govmdpi.com For example, an alcohol can be reacted with an agent like p-nitrophenyl chloroformate to form a mixed carbonate, which then readily reacts with an amine to yield the desired carbamate. nih.govmdpi.com Research on related azabicyclo[3.3.1]nonane systems has detailed the synthesis of various carbamate analogs for structure-activity relationship studies. wustl.edunih.gov
| Derivative Type | Reagent(s) | General Product Structure | References |
| Amide | Acyl Chloride (R-COCl), Pyridine | nih.gov | |
| Amide (Ritter Rxn) | Nitrile (R-CN), H₂SO₄ | lookchem.com | |
| Carbamate | Chloroformate (R-OCOCl) | nih.gov | |
| Carbamate | p-Nitrophenyl chloroformate, then Amine | nih.govmdpi.com |
Reactions at the Hydroxyl Function
The secondary hydroxyl group at the C-9 bridge position is also a key site for chemical modification, primarily through oxidation, reduction (of the corresponding ketone), esterification, and etherification.
Oxidation: The secondary alcohol at C-9 can be oxidized to the corresponding ketone, 3-aminobicyclo[3.3.1]nonan-9-one. A variety of modern and classical oxidizing agents can achieve this transformation. Notably, catalyst systems employing stable nitroxyl (B88944) radicals like TEMPO or the more reactive 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) are highly efficient for the aerobic oxidation of secondary alcohols to ketones under mild conditions. organic-chemistry.org The combination of Fe(NO₃)₃·9H₂O and ABNO, for instance, facilitates the oxidation of a wide range of alcohols at room temperature using ambient air. organic-chemistry.org
Reduction: The reverse reaction, the reduction of the ketone 3-aminobicyclo[3.3.1]nonan-9-one, would yield the parent alcohol. This reduction can be accomplished using various hydride-based reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a standard method for reducing ketones to alcohols. google.com The stereochemical outcome of the reduction—that is, the orientation of the resulting hydroxyl group—is dependent on the steric hindrance around the carbonyl group, which dictates the trajectory of the incoming hydride nucleophile. In the bicyclo[3.3.1]nonane system, reduction of a ketone at C-9 can lead to either syn or anti alcohol isomers relative to the C-3 substituent.
| Transformation | Reagent(s) | Starting Material | Product | References |
| Oxidation | Fe(NO₃)₃·9H₂O, ABNO, Air | This compound | 3-Aminobicyclo[3.3.1]nonan-9-one | organic-chemistry.org |
| Oxidation | CrO₃, H₂SO₄ (Jones Reagent) | This compound | 3-Aminobicyclo[3.3.1]nonan-9-one | General |
| Reduction | Sodium Borohydride (NaBH₄) | 3-Aminobicyclo[3.3.1]nonan-9-one | This compound | google.com |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3-Aminobicyclo[3.3.1]nonan-9-one | This compound | researchgate.net |
Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives. Fischer esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, for higher yields and milder conditions, an acyl chloride or acid anhydride (B1165640) can be used, typically in the presence of a non-nucleophilic base like pyridine. These reactions would yield the corresponding 9-ester of 3-aminobicyclo[3.3.1]nonane.
Etherification: The formation of an ether from the C-9 hydroxyl group is most commonly achieved via a Williamson ether synthesis. This two-step process involves first deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the more nucleophilic alkoxide ion. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction (Sₙ2) to form the corresponding ether. The success of this reaction depends on the steric hindrance at the alcohol and the nature of the alkyl halide.
Transannular Interactions and Rearrangements in Bicyclo[3.3.1]nonane Systems
The close proximity of non-adjacent atoms in the bicyclo[3.3.1]nonane skeleton facilitates a variety of transannular reactions, where a bond is formed between atoms across the ring system. These interactions are highly dependent on the conformation of the bicyclic framework.
Intramolecular Reactions Involving Bridged Nitrogen and Oxygen
In derivatives of this compound, the spatial arrangement of the amino group at the C3 position and the hydroxyl group at the C9 bridgehead position can lead to significant intramolecular interactions. Depending on the stereochemistry at C3 (endo or exo), the nitrogen atom can be positioned for nucleophilic attack on the C9 carbon or interaction with a carbocation intermediate at this position.
For instance, treatment of endo-7-aminomethylbicyclo[3.3.1]nonan-exo-3-ol with nitrous acid has been shown to result in transannular cyclization, forming 1-methyl-2-oxaadamantane. dss.go.th This reaction highlights the propensity of the bicyclo[3.3.1]nonane system to undergo intramolecular reactions to form more stable tricyclic adamantane-like structures. In the case of this compound, particularly the endo-amino isomer, a similar acid-catalyzed intramolecular cyclization between the amino group and the C9-hydroxyl group (or a carbocation derived from it) could lead to the formation of a 3-azabicyclo[3.3.1.13,7]decane (aza-adamantane) derivative.
The formation of such azatricyclic systems from bicyclo[3.3.1]nonane precursors is a known synthetic strategy. rsc.org For example, intramolecular N-cyclization of an amine diol in the presence of trifluoroacetic acid has been utilized to construct the azabicyclo[3.3.1]nonane moiety. nih.gov The feasibility of this pathway for this compound would be highly dependent on the conformational equilibrium and the relative orientation of the interacting functional groups. The chair-chair conformation would bring the endo-amino group into proximity with the C9 position, favoring such a transannular reaction.
Neighboring group participation by heteroatoms is a well-documented phenomenon in the bicyclo[3.3.1]nonane system. For example, in 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, the sulfur atom participates in the displacement of the chloride ions, leading to retention of stereochemistry through a double inversion mechanism involving an episulfonium ion intermediate. stackexchange.comechemi.com By analogy, the nitrogen atom of the amino group in this compound could act as a neighboring group, influencing the reactivity at the C9 position.
Ring Enlargement Phenomena in Related Bicyclic Systems
Ring expansion reactions provide a pathway to larger ring systems from more readily available smaller rings. In the context of bicyclo[3.3.1]nonane derivatives, ring enlargement can be initiated by the formation of a carbocation, which then undergoes rearrangement. For example, the solvolysis of bicyclo[3.2.2]nonan-2-yl tosylate yields bicyclo[3.3.1]nonan-2-ol as one of the products, indicating a rearrangement leading to a change in the bicyclic framework. researchgate.net
Specifically for the bicyclo[3.3.1]nonane system, ring expansion to a bicyclo[4.3.1]decane system has been observed. dss.go.th The diazotization of endo-7-aminomethylbicyclo[3.3.1]nonan-exo-3-ol, for instance, produces a small amount of what is presumed to be exo-8-hydroxybicyclo[4.3.1]dec-2-ene. dss.go.th This suggests that a carbocation formed at the exocyclic methylene (B1212753) group can induce a rearrangement of the bicyclic skeleton.
In the case of this compound, generation of a carbocation at C9, for example through acid-catalyzed dehydration of the alcohol, could potentially trigger a Wagner-Meerwein rearrangement, leading to ring expansion. The migration of one of the bridgehead carbons (C1 or C5) to the adjacent carbocationic center would result in the formation of a bicyclo[4.3.1]decane skeleton. The propensity for such a rearrangement would be influenced by the stability of the resulting carbocation and the stereoelectronic requirements of the migration.
Hydride and Alkyl Shifts
Transannular hydride shifts are a characteristic feature of the chemistry of bicyclo[3.3.1]nonane systems, driven by the close spatial proximity of hydrogen atoms across the rings. rsc.orgrsc.org A notable example is the stereospecific base-induced 2,6-hydride migration observed in exo-6-hydroxybicyclo[3.3.1]nonan-2-one. rsc.org This process is believed to proceed through a twin-twist boat transition state.
In the context of this compound, the formation of a carbocation at C9 could be followed by a transannular hydride shift from C3 or C7. The likelihood of such a shift would depend on the conformation of the molecule and the orientation of the C-H bonds relative to the empty p-orbital of the carbocation. In a chair-chair conformation, the axial hydrogens at C3 and C7 are in close proximity to the C9 position, making them potential candidates for migration. Such hydride shifts are often in competition with other rearrangement pathways and solvent capture. lookchem.com
Alkyl shifts, another type of Wagner-Meerwein rearrangement, are also possible, particularly if they lead to a more stable carbocation. wikipedia.org While less common than hydride shifts in unsubstituted bicyclo[3.3.1]nonanes, the presence of substituents can influence the course of rearrangement. For instance, in the solvolysis of substituted bicyclo[3.2.2]nonyl systems, both hydride and alkyl shifts are observed, leading to the formation of bicyclo[3.3.1]nonane derivatives. researchgate.net For this compound, an alkyl shift is less probable than a hydride shift unless specific substitution patterns favor it.
Stereochemical Aspects of Reactions in Bicyclo[3.3.1]nonane Derivatives
The stereochemistry of reactions in bicyclo[3.3.1]nonane derivatives is profoundly influenced by the rigid and conformationally defined nature of the bicyclic framework. researchgate.netucl.ac.uk The preferred chair-chair or boat-chair conformation dictates the accessibility of reagents to different faces of the molecule and the orientation of substituents, thereby controlling the stereochemical outcome of reactions. nih.govrsc.org
The introduction of functional groups can be highly stereoselective. For example, domino Michael-aldol annulations of cycloalkane-1,3-diones with enals provide a stereocontrolled route to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. rsc.org The relative configuration of the products can, in some cases, be influenced by the choice of solvent, base, and temperature.
In reactions involving the carbonyl group at C9 in bicyclo[3.3.1]nonan-9-one, the approach of a nucleophile is subject to steric hindrance from the rest of the bicyclic framework. The stereochemical outcome of such additions is often dependent on the nature of the nucleophile and the reaction conditions.
For this compound, the existing stereocenters at C1, C3, and C5 will influence the stereochemistry of any new chiral centers formed during a reaction. The amino and hydroxyl groups can act as directing groups, either through steric hindrance or by coordinating with reagents. The conformational preference of the bicyclic system, which can be a double half-chair in unsaturated derivatives, will also play a crucial role in determining the facial selectivity of reactions. mdpi.com The interplay of these factors allows for a high degree of stereocontrol in the chemical transformations of bicyclo[3.3.1]nonane derivatives.
Advanced Applications in Organic Synthesis and Materials Chemistry
3-Aminobicyclo[3.3.1]nonan-9-ol as a Versatile Scaffold for Complex Molecule Construction
The inherent rigidity of the bicyclo[3.3.1]nonane core makes this compound an exceptional scaffold for the synthesis of complex molecular architectures. Its well-defined stereochemistry and conformational stability provide a predictable platform for the attachment of various functional groups, enabling the construction of molecules with precise spatial orientations.
The preorganized structure of the bicyclo[3.3.1]nonane skeleton is highly advantageous in the design of conformationally restricted molecules. researchgate.net This conformational restriction is crucial in fields such as medicinal chemistry, where the precise orientation of pharmacophores can significantly enhance binding affinity and selectivity to biological targets. By using derivatives of the bicyclo[3.3.1]nonane system, chemists can create molecules with reduced conformational flexibility, which minimizes the entropic penalty upon binding to a receptor. qub.ac.uk This principle has been applied in the synthesis of various biologically active compounds where the rigid framework ensures that the key interacting groups are held in the optimal geometry for molecular recognition.
The synthesis of molecules built upon this scaffold often involves leveraging the existing functional groups—the amino and hydroxyl moieties—for further elaboration. These groups provide convenient handles for the introduction of additional complexity and diversity, allowing for the systematic exploration of chemical space around a rigid core.
The bicyclo[3.3.1]nonane framework can be fused with or appended to various heterocyclic systems, leading to the creation of novel chemical entities with unique properties. nih.govresearchgate.net The synthesis of such compounds often involves reactions that take advantage of the reactivity of the functional groups on the bicyclic core. For instance, condensation reactions with bifunctional reagents can lead to the formation of new heterocyclic rings fused to the bicyclo[3.3.1]nonane structure. researchgate.net
Several synthetic strategies have been developed to construct these complex heterocyclic systems. These methods include:
Tandem Michael Addition-Aldol Condensation: This approach has been used to build the bicyclo[3.3.1]nonenone core, which can then be further functionalized. nih.gov
Effenberger-type Cyclization: This method provides an efficient route to the bicyclo[3.3.1]nonane ring system. nih.gov
Condensation Reactions: The reaction of bicyclo[3.3.1]nonane derivatives with various reagents can lead to the formation of fused thiazole, imidazothiazole, and triazolothiadiazine rings. researchgate.net
These synthetic efforts have yielded a diverse library of heterocyclic compounds with potential applications in various fields, including as inhibitors for enzymes like chorismate mutase. nih.gov
Supramolecular Chemistry and Self-Assembly Inspired by Bicyclo[3.3.1]nonane Derivatives
The well-defined and rigid nature of the bicyclo[3.3.1]nonane scaffold makes it an excellent component for the design of supramolecular structures. The predictable geometry of molecules derived from this framework allows for the rational design of self-assembling systems governed by non-covalent interactions. researchgate.netqub.ac.uk
The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (hydroxyl group) in this compound facilitates the formation of predictable and robust hydrogen bonding networks. These networks play a crucial role in determining the crystal packing of these molecules in the solid state. researchgate.net The rigid bicyclic framework directs the spatial orientation of these functional groups, leading to highly ordered three-dimensional structures.
The study of these hydrogen-bonded assemblies provides insights into crystal engineering and the design of new materials with desired solid-state properties. The conformational preorganization of the bicyclo[3.3.1]nonane derivatives is key to constructing these supramolecular systems. researchgate.net
The unique cleft-like shape of certain bicyclo[3.3.1]nonane derivatives allows them to act as host molecules in the formation of inclusion complexes. qub.ac.uk These molecules can encapsulate smaller guest molecules within their cavities, driven by a combination of steric fit and intermolecular interactions. The design of such host-guest systems is a central theme in supramolecular chemistry, with potential applications in areas such as sensing, catalysis, and drug delivery. The rigid and preorganized nature of the bicyclo[3.3.1]nonane scaffold is instrumental in creating well-defined binding pockets. qub.ac.uk
Catalytic Applications in Organic Transformations
While the direct catalytic applications of this compound itself are not extensively documented in the provided search results, the broader class of bicyclo[3.3.1]nonane derivatives has shown potential in catalysis. The rigid framework can serve as a chiral ligand for metal catalysts or as a scaffold for organocatalysts. The well-defined spatial arrangement of functional groups on the bicyclic core can create a specific chiral environment around a catalytic center, enabling enantioselective transformations.
Further research in this area could explore the derivatization of this compound to create novel chiral catalysts for a variety of organic reactions. The inherent chirality and rigidity of the scaffold make it a promising candidate for the development of efficient and selective catalytic systems.
Role as Ligands in Asymmetric Catalysis (General Bicyclo[3.3.1]nonane Scaffolds)
The bicyclo[3.3.1]nonane framework is an attractive and challenging target in organic synthesis, particularly in a stereocontrolled manner. researchgate.net In recent decades, organocatalysis has emerged as a powerful tool for constructing enantioenriched molecules with significant complexity and diversity. researchgate.net Chiral architectures containing bicyclo[3.3.1]nonane units have been successfully assembled through organocatalytic asymmetric transformations. researchgate.net
Many derivatives of bicyclo[3.3.1]nonane are sought after by researchers for their use in asymmetric catalysis. nih.govrsc.org The rigid bicyclic structure of these compounds makes them excellent candidates for chiral ligands in metal-catalyzed reactions and as organocatalysts themselves. This rigidity helps to create a well-defined chiral environment around the catalytic center, which is crucial for achieving high levels of enantioselectivity.
For instance, the Osborn group has demonstrated that Rh(I) and Ir(I) complexes of certain tridentate ligands with a rigid backbone exhibit high activity in the hydrogenation of unsaturated bonds (C=C, C=O, and C=N). europa.eu Chiral analogues of these ligands with C2 symmetry have shown good enantioselectivities in such reactions. europa.eu The development of tridentate ligands based on rigid backbones, such as the bicyclo[3.3.1]nonane scaffold, allows for the creation of a chiral pocket that can enhance substrate recognition and lead to more efficient and selective catalysts. europa.eu
The synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with four contiguous stereogenic centers has been achieved through an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.gov This process, catalyzed by modularly designed organocatalysts, yields products in good yields and with excellent diastereoselectivities and high enantioselectivities. nih.gov
Mediators in Oxidation Reactions (Inspired by Related Bicyclic Hydroxylamines)
While specific studies on this compound as a mediator in oxidation reactions are not extensively documented, the chemistry of related bicyclic hydroxylamines and their corresponding nitroxyl (B88944) radicals provides a strong basis for its potential in this area. Bicyclic nitroxyl radicals, such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), are highly effective catalysts for the oxidation of alcohols and other functional groups. organic-chemistry.org
ABNO, a less sterically hindered nitroxyl radical compared to the more common TEMPO, exhibits enhanced reactivity. organic-chemistry.org Catalyst systems combining a copper salt with ABNO can mediate the aerobic oxidation of a wide range of alcohols, including primary, secondary, allylic, benzylic, and aliphatic alcohols, with high efficiency. organic-chemistry.org These reactions often proceed at room temperature using ambient air as the oxidant. organic-chemistry.org
The mechanism of these oxidations typically involves the formation of an oxoammonium ion as the active oxidizing species. In the context of hydroxylamines, they can be oxidized to the corresponding nitroxyl radical, which then participates in the catalytic cycle. For example, N-hydroxyphthalimide (NHPI) can be oxidized by species like chlorine dioxide to the phthalimide-N-oxyl (PINO) radical, which is capable of abstracting a hydrogen atom from a substrate to initiate the oxidation process. acs.org
The oxidation of hydroxylamine (B1172632) itself has been studied with various oxidizing agents. purdue.edursc.org The kinetics and mechanisms of these reactions are often complex, involving multiple steps and the formation of various nitrogen-containing intermediates. purdue.edursc.org The reactivity of hydroxylamine is influenced by factors such as pH and the nature of the oxidizing species. purdue.edu
Given the structural similarities, it is plausible that this compound could be converted to a corresponding hydroxylamine derivative and subsequently to a nitroxyl radical. This bicyclic nitroxyl radical could then act as a mediator in oxidation reactions, potentially offering unique reactivity and selectivity due to the specific stereoelectronic properties of the bicyclo[3.3.1]nonane framework.
Biomimetic Approaches in Synthetic Chemistry (Focused on Structural Analogy and Synthetic Strategy)
The bicyclo[3.3.1]nonane skeleton is a common structural motif found in a wide variety of biologically active natural products, particularly in the polyprenylated acylphloroglucinol (PPAP) family. ucl.ac.uk The synthesis of these complex molecules often employs biomimetic strategies that mimic the proposed biosynthetic pathways. ucl.ac.uk
A key biomimetic approach to constructing the bicyclo[3.3.1]nonane core involves the dearomatization of prenylated phloroglucinols. ucl.ac.uk Another powerful biomimetic cascade reaction for forging the bicyclo[3.3.1]nonane core is the intramolecular oxa-Michael addition. nomuraresearchgroup.comrsc.org This strategy has been successfully applied in the synthesis of gymnastatin and dankastatin alkaloids. nomuraresearchgroup.comrsc.org
The synthesis of alkaloids often involves biomimetic approaches that utilize key biosynthetic intermediates. wiley-vch.de For example, the N-methyl-Δ1-pyrrolinium cation is a central precursor in the biosynthesis of numerous pyrrolidine (B122466) and tropane (B1204802) alkaloids. wiley-vch.de Non-enzymatic syntheses have been developed that mimic these biosynthetic cyclizations. wiley-vch.de
The rigid and well-defined three-dimensional shape of bicyclo compounds is crucial in determining their biological and chemical properties. ucl.ac.uk This structural control allows for the precise spatial arrangement of substituents, making them valuable scaffolds in medicinal chemistry and drug design. ucl.ac.uk The synthesis of diverse bicyclic molecules, including fluorinated derivatives, provides access to new areas of chemical space and potential bioisosteres. ucl.ac.uk
The structural analogy of this compound to key intermediates in the biosynthesis of certain alkaloids makes it a valuable target for biomimetic synthetic studies. By mimicking nature's synthetic strategies, chemists can develop efficient and stereoselective routes to complex molecules with potential biological activity.
Emerging Research Frontiers
Methodological Innovations in Bicyclo[3.3.1]nonane Synthesis
The construction of the bicyclo[3.3.1]nonane skeleton, while well-established, is the subject of ongoing innovation aimed at improving efficiency, stereocontrol, and access to complex derivatives. rsc.org Recent advancements have moved beyond classical methods to embrace powerful catalytic and domino reactions that assemble the core architecture in fewer steps and with greater precision.
Key methodological innovations include:
Domino and Tandem Reactions: Efficient strategies such as the domino Michael–aldol (B89426) reaction are being employed to rapidly assemble the bicyclic core. rsc.org One notable approach uses an acrolein surrogate under basic conditions, enabling a five-step synthesis from dihydrocarvone. rsc.org Similarly, acid-catalyzed tandem Michael addition-intramolecular aldol condensations of diketones with α,β-unsaturated aldehydes provide a direct route to functionalized bicyclo[3.3.1]nonenones. nih.govrsc.org
Gold-Catalyzed Cycloadditions: A novel synthetic method utilizes a gold(I)-catalyzed cyclopropanation/[5+3] cycloaddition of allenenynes to create the bicyclo[3.3.1]nonane framework. utas.edu.au This strategy is significant for its unique stepwise [5+3] cycloaddition pathway in gold catalysis. utas.edu.au
Transannular Cyclizations: Viewing the bicyclo[3.3.1]nonane system as a bridged eight-membered ring has inspired innovative strategies. nih.gov The total synthesis of hyperforin, a complex natural product, was achieved via a key transannular acylation of a decorated eight-membered ring to form the bicyclo[3.3.1]nonane-2,4,9-trione core. nih.gov
Stereocontrolled Introduction of Functionality: The synthesis of chiral sp3-rich bicyclo[3.3.1]nonane scaffolds has been accomplished using methods like SmI2-mediated reductive cyclization and one-pot Mannich reactions. nih.gov For the specific introduction of the 3-amino group, the Ritter reaction on tertiary bicyclo[3.3.1]nonan-3-ols has been explored, demonstrating selective formation of the endo-amino isomer depending on the stereochemistry of other substituents on the ring. lookchem.com
Interactive Table 1: Modern Synthetic Routes to Bicyclo[3.3.1]nonane Scaffolds
| Method | Key Reagents/Catalysts | Reaction Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Domino Michael–Aldol | Base, Acrolein Surrogate | Domino Reaction | Rapid assembly of the core from acyclic or monocyclic precursors. | rsc.org |
| Gold-Catalyzed Cycloaddition | Gold(I) Catalyst | Cycloaddition | Unique stepwise [5+3] pathway for forming the bridged carbocycle. | utas.edu.au |
| Transannular Acylation | --- | Ring Formation | Constructs the bicyclic core from a macrocyclic precursor. | nih.gov |
| Ritter Reaction | H₂SO₄, Trimethylsilyl (B98337) Cyanide | Amination | Introduces a 3-amino group with endo-selectivity. | lookchem.com |
| Organo-Catalyzed Aldol | TMG (1,1,3,3-tetramethylguanidine) | Annulation | Annulation of β-keto esters with acrolein. | nih.gov |
Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies
The characterization of bicyclo[3.3.1]nonane derivatives relies heavily on a suite of spectroscopic techniques that elucidate their complex three-dimensional structures and conformational dynamics. While standard for structural confirmation, these methods are increasingly being adapted for real-time mechanistic studies to understand reaction pathways and intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the constitution and relative stereochemistry of these bicyclic systems. acs.orgiucr.orgacs.org Conformational equilibria, such as the chair-chair and boat-chair forms, can be studied using variable-temperature NMR experiments, which can reveal the energetic barriers between conformers. nih.gov The use of advanced NMR techniques like 2D-NOESY can provide through-space correlations, confirming stereochemical assignments, such as the endo-configuration of an amide formed during a Ritter reaction. lookchem.com
X-Ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including absolute stereochemistry and precise bond lengths and angles. iucr.org It has been crucial in confirming the structure of novel bicyclo[3.3.1]nonanones and confirming the stereochemical outcome of reactions like the endo-selective Ritter reaction. lookchem.comiucr.org This technique offers a static snapshot that is invaluable for benchmarking computational models.
Chiroptical Spectroscopy: For chiral derivatives, circular dichroism (CD) spectroscopy is a powerful tool for investigating stereochemical features and electronic interactions between chromophores. mdpi.com Studies on chiral bicyclo[3.3.1]nonane derivatives have used CD spectroscopy in conjunction with theoretical computations to identify through-space interactions (homoconjugation) between functional groups. mdpi.com
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify reaction products and intermediates. lookchem.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions of newly synthesized compounds. iucr.org
For real-time mechanistic studies, these techniques can be employed in specialized setups. For instance, stopped-flow NMR or rapid-injection MS can monitor fast reactions, allowing for the detection of transient intermediates. Time-resolved IR spectroscopy can track changes in bonding during a reaction, providing kinetic and mechanistic data.
Interactive Table 2: Spectroscopic Techniques for the Analysis of Bicyclo[3.3.1]nonanes
| Technique | Information Obtained | Application Example | Reference(s) |
|---|---|---|---|
| NMR Spectroscopy | Connectivity, Stereochemistry, Conformation | Confirming the endo-amide structure of a Ritter product; studying chair-boat conformational changes. | nih.govlookchem.comacs.org |
| X-Ray Crystallography | Absolute Structure, Conformation, Bond Parameters | Unambiguous structural elucidation of novel bicyclic ketones. | lookchem.comiucr.org |
| Circular Dichroism (CD) | Chiroptical Properties, Electronic Interactions | Studying through-space homoconjugation in chiral dinitriles. | mdpi.com |
Computational Design of Novel Bicyclo[3.3.1]nonane Architectures
Computational chemistry has become an indispensable tool for understanding and predicting the properties of bicyclo[3.3.1]nonane systems. Theoretical calculations provide fundamental insights into conformation, reactivity, and spectroscopic properties, guiding the rational design of new molecular architectures. researchgate.netresearchgate.net
Conformational Analysis: The bicyclo[3.3.1]nonane skeleton is a classic model for studying conformational analysis. vu.lt It can exist in several conformations, including chair-chair (cc), boat-chair (bc), and boat-boat (bb). vu.lt While the double chair form is often the most stable, substitution patterns can alter this preference. vu.lt Computational methods, ranging from semi-empirical methods to high-level Density Functional Theory (DFT), are used to calculate the relative energies of these conformers and predict the most stable geometries. acs.orgmdpi.com
Mechanistic Insights: DFT calculations are frequently employed to elucidate reaction mechanisms and explain observed selectivity. utas.edu.au For instance, in the gold-catalyzed cycloaddition to form bicyclo[3.3.1]nonanes, computational studies provided crucial insight into the unique reaction pathway. utas.edu.au Similarly, theoretical calculations have been used to understand the through-space interactions that govern the chiroptical properties observed in CD spectra. mdpi.com
Rational Design: The predictive power of computational chemistry enables the in silico design of novel bicyclo[3.3.1]nonane architectures with desired properties. researchgate.net By modeling how different functional groups will affect the geometry, electronic properties, and reactivity of the scaffold, researchers can prioritize synthetic targets for applications in supramolecular chemistry, materials science, or as bioactive agents. vu.ltlu.se
Interactive Table 3: Computational Methods in Bicyclo[3.3.1]nonane Research
| Method | Application Area | Key Insights Provided | Reference(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | Conformation, Reactivity, Spectroscopy | Relative conformer energies, reaction pathways, prediction of chiroptical properties. | utas.edu.aumdpi.com |
| Molecular Mechanics | Conformational Analysis | Rapid screening of potential conformations for more detailed study. | mdpi.com |
| Semi-Empirical Methods | Conformational Analysis | Investigation of conformational preferences in large bicyclic systems. | acs.org |
Exploration of Structure-Reactivity Relationships in Functionalized Bicyclo[3.3.1]nonan-9-ols
The rigid yet conformationally flexible bicyclo[3.3.1]nonane framework serves as an excellent platform for studying how structure influences chemical reactivity. vu.lt The substitution pattern, particularly at the C3, C7, and C9 positions, profoundly impacts both the ground-state geometry and the transition states of reactions.
Conformational Control of Reactivity: The conformation of the bicyclic system dictates the spatial relationship between functional groups, which in turn controls reactivity. Studies of transannular reactions, such as hydride shifts, were instrumental in establishing this link between geometry and reactivity in bicyclic systems. oregonstate.edu
Influence of Bridgehead and Ring Substituents: The dehydration of bicyclo[3.3.1]nonan-9-ols is sensitive to the presence of other substituents on the ring system. oregonstate.eduacs.org The introduction of an amino group at C3 and a hydroxyl group at C9, as in 3-aminobicyclo[3.3.1]nonan-9-ol, creates a bifunctional scaffold where the relative orientation of the amino and hydroxyl groups will govern subsequent reactions, such as intramolecular cyclizations or the formation of hydrogen bonds that influence crystal packing.
Stereoelectronic Effects: The stereoselectivity of reactions is often governed by stereoelectronic effects. In the Ritter reaction of 1,3,5,7α-tetramethylbicyclo[3.3.1]nonan-3-ol, the selective formation of the endo-3-amino product is a result of the specific geometry of the carbocation intermediate and the trajectory of the nucleophilic attack. lookchem.com In contrast, the 7β-methyl epimer undergoes elimination under the same conditions, highlighting the dramatic effect of a single stereocenter on the reaction outcome. lookchem.com
Structure-Activity Relationships (SAR): In the context of medicinal chemistry, subtle changes to the bicyclo[3.3.1]nonane scaffold can lead to significant differences in biological activity. A library of chiral sp3-rich bicyclo[3.3.1]nonanes showed that while all compounds inhibited hypoxia-inducible factor-1 (HIF-1), their potency and cell viability effects varied, demonstrating a clear structure-activity relationship. nih.gov
Interactive Table 4: Examples of Structure-Reactivity Relationships
| Structural Feature | Reaction/Property | Observed Effect | Reference(s) |
|---|---|---|---|
| 7β-Methyl Group | Ritter Reaction of a 3-ol | Switches reaction outcome from amination to elimination. | lookchem.com |
| 7α-Methyl Group | Ritter Reaction of a 3-ol | Directs the reaction to selectively form the endo-amide. | lookchem.com |
| C3/C7 Substituents | Conformational Equilibrium | Can alter the preference from a double-chair to a boat-chair conformation. | vu.lt |
Integration into Advanced Functional Materials and Nanostructures
The unique, rigid, V-shaped geometry of the bicyclo[3.3.1]nonane scaffold makes it an attractive building block for the construction of advanced materials and nanostructures. vu.lt Its predictable stereochemistry and the ability to introduce functional groups at specific vectors in space allow for its use in supramolecular chemistry and materials science. lu.se
Supramolecular Architectures: The bicyclo[3.3.1]nonane framework has been utilized as a core building block for novel supramolecular structures. lu.se By functionalizing the scaffold with recognition motifs, such as hydrogen-bonding groups, researchers have designed molecular tweezers and macrocycles. vu.ltlu.se The goal is to create pre-programmed synthons that self-assemble into larger, ordered structures like supramolecular tubules. vu.lt
Molecular Electronics: Thiolated bicyclo[3.3.1]nonane derivatives have been proposed for use in molecular electronics. nih.gov These compounds can form self-assembled monolayers (SAMs) on metal surfaces, a key technology for creating molecular-scale electronic devices. nih.gov
Nanoparticle Synthesis: While not a direct integration of the title compound, a closely related derivative, 9-Borabicyclo[3.3.1]nonane (9-BBN), has been successfully used as a reducing agent for the synthesis of ligand-capped metal nanoparticles (e.g., Au, Ag, Pd, Pt). google.com This single-step method broadens the choice of capping agents that can be used to stabilize nanoparticles, demonstrating the utility of the bicyclic framework in nanomaterial fabrication. google.com
Interactive Table 5: Applications in Materials and Nanostructures
| Application Area | Role of Bicyclo[3.3.1]nonane | Resulting Structure/Material | Reference(s) |
|---|---|---|---|
| Supramolecular Chemistry | Rigid Scaffold/Synthon | Molecular Tweezers, Macrocycles, Tubular Assemblies | vu.ltlu.se |
| Molecular Electronics | Core for Thiolated Derivatives | Self-Assembled Monolayers (SAMs) | nih.gov |
Q & A
Q. What are the optimal synthetic routes for 3-Aminobicyclo[3.3.1]nonan-9-ol, and how can reaction efficiency be quantified?
Methodological Answer: Synthesis of bicyclic amines like this compound often involves ring-closing strategies or reductive amination. Key parameters include:
- Catalytic hydrogenation : Use of palladium or platinum catalysts under controlled H₂ pressure (e.g., 1–5 atm) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Yield optimization : Employ factorial design to test variables like temperature (80–120°C), reaction time (12–48 hrs), and stoichiometric ratios .
| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Reductive Amination | Pd/C, H₂ | 72–85 | ≥95% | |
| Ring-Closing Metathesis | Grubbs Catalyst | 65–78 | ≥90% |
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Structural Elucidation : Use -NMR and -NMR to confirm bicyclic framework and amine proton shifts (δ 1.5–2.5 ppm) .
- Purity Assessment : HPLC with C18 columns (acetonitrile/water mobile phase) and UV detection at 210 nm .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 168.15) .
Q. How can stability studies be designed to assess degradation pathways of this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4–8 weeks .
- Analytical Monitoring : Track decomposition via HPLC for new peaks (degradants) and quantify mass balance .
- Kinetic Modeling : Use Arrhenius equations to predict shelf life at 25°C based on accelerated stability data .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and stereoelectronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and nucleophilicity .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior .
- Docking Studies : Map amine group interactions with biological targets (e.g., GPCRs) using AutoDock Vina .
Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., melting point variations)?
Methodological Answer:
- Cross-Validation : Replicate assays using differential scanning calorimetry (DSC) and hot-stage microscopy to confirm melting points .
- Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., hydrochloride salts) that alter thermal properties .
- Collaborative Studies : Share samples with independent labs to benchmark results against standardized protocols .
Q. How can reaction engineering principles improve scalability of this compound synthesis?
Methodological Answer:
- Flow Chemistry : Optimize continuous-flow reactors for exothermic steps (e.g., hydrogenation) to enhance heat transfer and safety .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate conversions .
- Design of Experiments (DoE) : Apply Taguchi methods to minimize batch-to-batch variability during scale-up .
Q. What methodologies evaluate the compound’s potential as a chiral building block in asymmetric catalysis?
Methodological Answer:
- Enantiomeric Resolution : Use chiral HPLC (Chiralpak AD-H column) or capillary electrophoresis to separate enantiomers .
- Catalytic Screening : Test in asymmetric aldol or Mannich reactions with prochiral ketones; measure enantiomeric excess (ee) via -NMR with chiral shift reagents .
- X-ray Crystallography : Confirm absolute configuration of co-crystals with resolving agents (e.g., tartaric acid) .
Data Contradiction Analysis
Example : Conflicting reports on solubility (e.g., "soluble in ethanol" vs. "poor solubility" ).
- Hypothesis Testing : Systematically test solubility in ethanol/water mixtures (10–100% v/v) at 25°C and 40°C.
- Root Cause : Differences in crystallinity (amorphous vs. crystalline forms) or residual solvents altering solubility profiles.
- Resolution : Characterize polymorphs via XRPD and correlate with solubility data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
